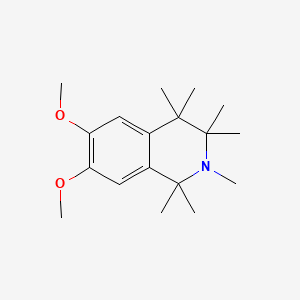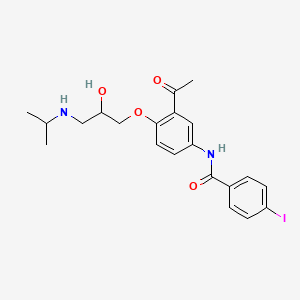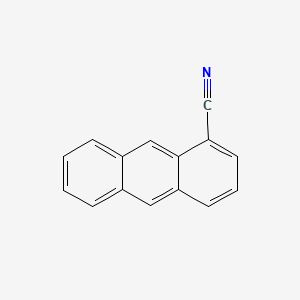
anthracene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene-1-carbonitrile, also known as 9-anthracenecarbonitrile, is an aromatic organic compound with the molecular formula C15H9N. It is a derivative of anthracene, which consists of three fused benzene rings, and features a cyano group (-CN) attached to the first carbon of the anthracene structure. This compound is known for its photophysical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anthracene-1-carbonitrile can be synthesized through several methods. One common approach involves the dehydration of 9-anthraldehyde oxime using triphenylphosphine dibromide and potassium carbonate in acetonitrile at room temperature. This method yields this compound with high efficiency (96% yield) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale methods.
Analyse Des Réactions Chimiques
Types of Reactions: Anthracene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1-amine.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Anthracene-1-carbonitrile has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for its photophysical properties.
Mécanisme D'action
The mechanism of action of anthracene-1-carbonitrile is primarily related to its photophysical properties. When exposed to light, it can undergo photoinduced electron transfer, fluorescence, and phosphorescence. These properties make it useful in applications such as light harvesting and molecular sensing .
Comparaison Avec Des Composés Similaires
- 9-Anthracenemethanol
- 9-Anthracenecarboxaldehyde
- 9-Anthracenecarboxylic acid
- 9-Cyanoanthracene
Comparison: Anthracene-1-carbonitrile is unique due to the presence of the cyano group, which significantly influences its electronic properties and reactivity. Compared to other anthracene derivatives, it exhibits distinct photophysical behavior, making it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propriétés
Numéro CAS |
3752-42-9 |
|---|---|
Formule moléculaire |
C15H9N |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
anthracene-1-carbonitrile |
InChI |
InChI=1S/C15H9N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H |
Clé InChI |
WVAHKIQKDXQWAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |
| 3752-42-9 | |
Synonymes |
1-anthracenecarbonitrile 1-anthranoylnitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


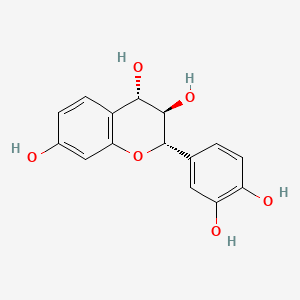
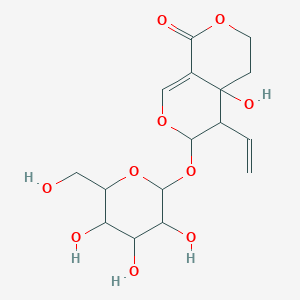
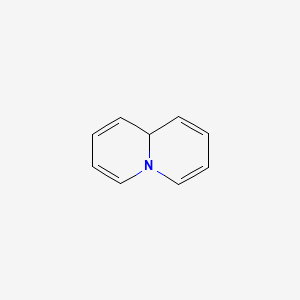
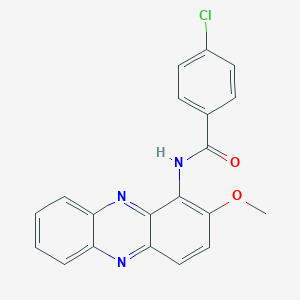
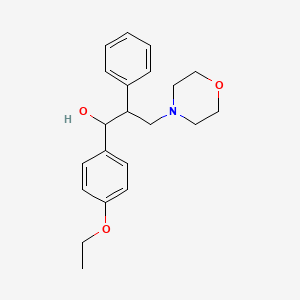

![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)
![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)
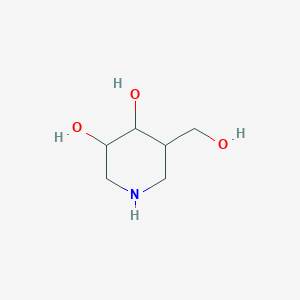
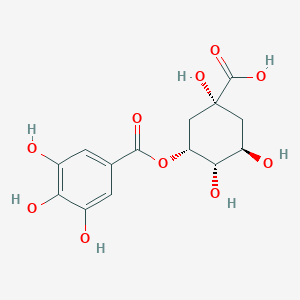
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)
![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)
